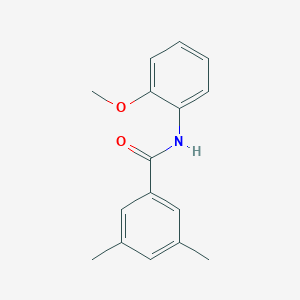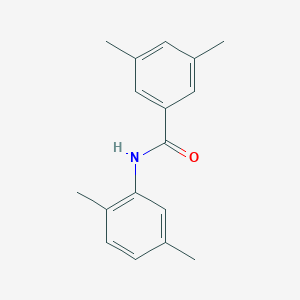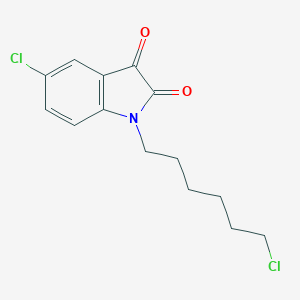
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione, also known as MXE, is a dissociative drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has been studied for its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its analgesic properties and as a potential treatment for substance abuse disorders.
Mécanisme D'action
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the action of glutamate, a neurotransmitter involved in learning and memory. This results in a dissociative state, where the user experiences a disconnection from their surroundings and themselves.
Biochemical and Physiological Effects:
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also has analgesic properties, which are believed to be mediated by its action on the NMDA receptor. However, 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione can also cause adverse effects such as hallucinations, paranoia, and delusions.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has advantages in lab experiments due to its high potency and selectivity for the NMDA receptor. However, its recreational use and potential for abuse may limit its usefulness in research.
Orientations Futures
Future research on 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione could focus on its potential therapeutic applications, particularly in treating depression, anxiety, and PTSD. It could also investigate the underlying mechanisms of its analgesic effects and its potential as a treatment for substance abuse disorders. Additionally, further studies could explore the safety and efficacy of 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione compared to other dissociative drugs.
In conclusion, 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione is a dissociative drug that has been studied for its potential therapeutic applications. Its mechanism of action involves blocking the NMDA receptor, resulting in a dissociative state. While it has advantages in lab experiments, its recreational use and potential for abuse may limit its usefulness in research. Future research could focus on its potential therapeutic applications, underlying mechanisms, and safety and efficacy compared to other dissociative drugs.
Méthodes De Synthèse
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione can be synthesized through a multi-step process starting with 3-methoxyphenylacetic acid and 2-bromo-4,5-dimethoxybenzaldehyde. The intermediate product is then reacted with 6-chlorohexanoyl chloride and 5-chloroindole-2,3-dione to yield 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione. The final product is purified through recrystallization and column chromatography.
Propriétés
Numéro CAS |
416899-94-0 |
|---|---|
Nom du produit |
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione |
Formule moléculaire |
C14H15Cl2NO2 |
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
5-chloro-1-(6-chlorohexyl)indole-2,3-dione |
InChI |
InChI=1S/C14H15Cl2NO2/c15-7-3-1-2-4-8-17-12-6-5-10(16)9-11(12)13(18)14(17)19/h5-6,9H,1-4,7-8H2 |
Clé InChI |
UOELVYJPLXVOHQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCCl |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



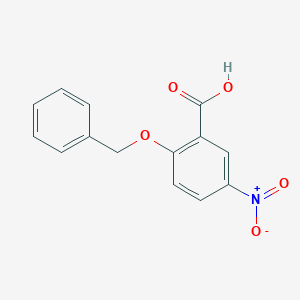
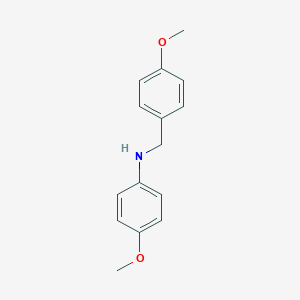
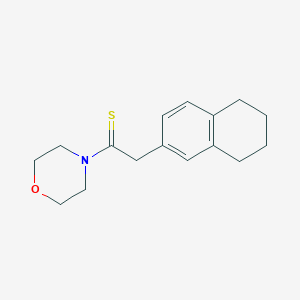

![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
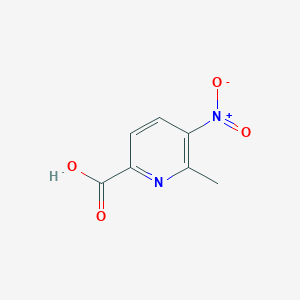
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)


![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
